molecular formula C13H9BrClFOZn B14876753 3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide

3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14876753
M. Wt: 380.9 g/mol
InChI Key: ATLYOUIGDTWVMM-UHFFFAOYSA-M
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Description

3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both chlorine and fluorine atoms in its structure makes it a versatile reagent for introducing these functional groups into target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE\text{3-[(4'-CHLORO-3'-FLUOROPHENOXY)METHYL]PHENYL bromide} + \text{Zn} \rightarrow \text{3-[(4'-CHLORO-3'-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE} 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn→3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like THF or toluene.

    Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures (50-100°C).

Major Products

The major products formed from these reactions depend on the specific substrates used. In Suzuki-Miyaura coupling, the product is usually a biaryl compound.

Scientific Research Applications

3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of agrochemicals and materials science for creating advanced materials.

Mechanism of Action

The mechanism by which 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYL boronic acid
  • 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYL trifluoroborate

Uniqueness

Compared to similar compounds, 3-[(4’-CHLORO-3’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its organozinc nature provides a more stable and less toxic alternative to other organometallic reagents, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

ATLYOUIGDTWVMM-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC(=C(C=C2)Cl)F.[Zn+]Br

Origin of Product

United States

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